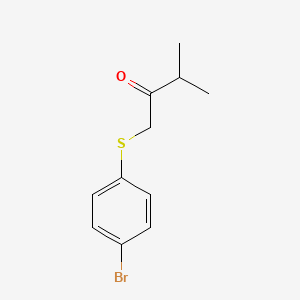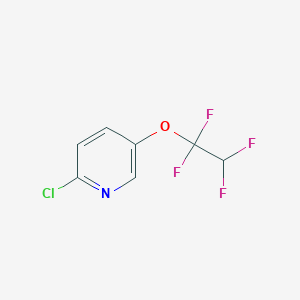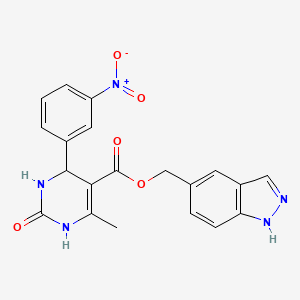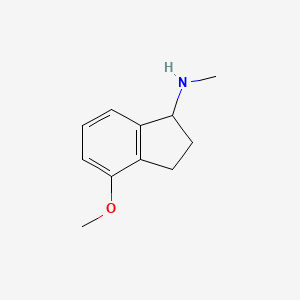
5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a bromohydroxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-4-hydroxybenzylamine with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require catalysts, specific temperature settings, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-hydroxybenzylamine: Shares the bromohydroxybenzyl group but lacks the pyrrolidinone ring.
Pyrrolidin-2-one: The core structure without the bromohydroxybenzyl substitution.
Uniqueness
5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is unique due to the combination of the bromohydroxybenzyl group and the pyrrolidinone ring. This unique structure may confer specific properties and activities not observed in similar compounds.
Eigenschaften
Molekularformel |
C12H15BrN2O2 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
5-[[(3-bromo-4-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-5-8(1-3-11(10)16)6-14-7-9-2-4-12(17)15-9/h1,3,5,9,14,16H,2,4,6-7H2,(H,15,17) |
InChI-Schlüssel |
RFFVPMPGAGBKQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1CNCC2=CC(=C(C=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)


![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)



![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)

![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)


